REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([CH3:15])=[C:4]([CH:9]=[CH:10][C:11]=1[CH2:12][CH:13]=C)[C:5]([O:7][CH3:8])=[O:6].[CH3:16][OH:17]>>[CH3:15][C:3]1[C:2]2[O:1][CH:13]([O:17][CH3:16])[CH2:12][C:11]=2[CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6]
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Name
|
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=C(C(=O)OC)C=CC1CC=C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
was then stirred for an additional 15 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
ozone was bubbled into the reaction mixture for 30 minutes
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Duration
|
30 min
|
Type
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ADDITION
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Details
|
followed by the addition of dimethyl sulfide (5 mL)
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Type
|
TEMPERATURE
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Details
|
to warm to room temperature
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Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with diethyl ether
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Type
|
WASH
|
Details
|
The organic portion was washed with water, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=2CC(OC21)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.59 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |